molecular formula C21H28N2O5S B284481 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(3,4-dimethylphenoxy)acetamide

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(3,4-dimethylphenoxy)acetamide

Katalognummer B284481
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: HGJUGAVWECHYBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(3,4-dimethylphenoxy)acetamide, also known as DMSO-PAM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a potent positive allosteric modulator (PAM) of the GABAA receptor, which is a crucial neurotransmitter receptor in the central nervous system.

Wirkmechanismus

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(3,4-dimethylphenoxy)acetamide acts as a positive allosteric modulator of the GABAA receptor, which means that it enhances the activity of this receptor. The GABAA receptor is a ligand-gated ion channel that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). When GABA binds to the receptor, it opens the ion channel, allowing chloride ions to enter the cell and hyperpolarize the membrane. N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(3,4-dimethylphenoxy)acetamide enhances the activity of the GABAA receptor by binding to a site on the receptor that is distinct from the GABA binding site. This binding causes a conformational change in the receptor that increases its sensitivity to GABA.
Biochemical and Physiological Effects:
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(3,4-dimethylphenoxy)acetamide has several biochemical and physiological effects. As a PAM of the GABAA receptor, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(3,4-dimethylphenoxy)acetamide enhances the inhibitory activity of this receptor. This can lead to a decrease in neuronal excitability and an increase in the threshold for seizure activity. Additionally, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(3,4-dimethylphenoxy)acetamide has been shown to have anxiolytic effects, which may be due to its ability to enhance the activity of the GABAA receptor.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(3,4-dimethylphenoxy)acetamide in lab experiments is its high potency and selectivity for the GABAA receptor. This allows researchers to study the effects of GABAA receptor modulation with a high degree of specificity. Additionally, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(3,4-dimethylphenoxy)acetamide is relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one limitation of using N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(3,4-dimethylphenoxy)acetamide is that it has a relatively short half-life in vivo, which may limit its usefulness in some experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(3,4-dimethylphenoxy)acetamide. One potential avenue of research is the development of more potent and selective PAMs for the GABAA receptor. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(3,4-dimethylphenoxy)acetamide, particularly in the context of anxiety and epilepsy. Finally, the potential therapeutic applications of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(3,4-dimethylphenoxy)acetamide should be explored further, with a focus on identifying new treatments for anxiety disorders and epilepsy.

Synthesemethoden

The synthesis of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(3,4-dimethylphenoxy)acetamide involves several steps, starting with the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 3,4-dimethylphenyl 2-chloroacetate. This intermediate is then reacted with sodium methoxide to form 3,4-dimethylphenyl 2-methoxyacetate. The final step involves the reaction of this intermediate with N-(diethylamino)sulfonyl chloride to form N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(3,4-dimethylphenoxy)acetamide.

Wissenschaftliche Forschungsanwendungen

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its potential use in various research applications. One of the most promising applications is in the treatment of anxiety disorders. Studies have shown that N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(3,4-dimethylphenoxy)acetamide can enhance the activity of the GABAA receptor, which is known to play a crucial role in the regulation of anxiety. Additionally, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(3,4-dimethylphenoxy)acetamide has shown potential in the treatment of epilepsy, as it can enhance the inhibitory activity of the GABAA receptor.

Eigenschaften

Molekularformel

C21H28N2O5S

Molekulargewicht

420.5 g/mol

IUPAC-Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C21H28N2O5S/c1-6-23(7-2)29(25,26)18-10-11-20(27-5)19(13-18)22-21(24)14-28-17-9-8-15(3)16(4)12-17/h8-13H,6-7,14H2,1-5H3,(H,22,24)

InChI-Schlüssel

HGJUGAVWECHYBT-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)COC2=CC(=C(C=C2)C)C

Kanonische SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)COC2=CC(=C(C=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.